molecular formula C19H16FN3O3S B6557981 methyl 4-(2-{2-[(4-fluorophenyl)amino]-1,3-thiazol-4-yl}acetamido)benzoate CAS No. 1040652-20-7

methyl 4-(2-{2-[(4-fluorophenyl)amino]-1,3-thiazol-4-yl}acetamido)benzoate

Cat. No.: B6557981
CAS No.: 1040652-20-7
M. Wt: 385.4 g/mol
InChI Key: YUWFSHNVQLCDOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-(2-{2-[(4-fluorophenyl)amino]-1,3-thiazol-4-yl}acetamido)benzoate is a useful research compound. Its molecular formula is C19H16FN3O3S and its molecular weight is 385.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 385.08964072 g/mol and the complexity rating of the compound is 508. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Methyl 4-(2-{2-[(4-fluorophenyl)amino]-1,3-thiazol-4-yl}acetamido)benzoate is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, effects on various biological systems, and relevant research findings.

Chemical Structure and Properties

The compound can be represented by the following molecular formula:

  • Molecular Formula : C16_{16}H16_{16}F1_{1}N3_{3}O2_{2}S
  • Molecular Weight : 341.37 g/mol

The structure includes a thiazole ring, which is known for its role in various biological activities, including antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that compounds containing thiazole moieties exhibit significant antimicrobial properties. For instance, studies have shown that derivatives similar to this compound can inhibit the growth of various bacterial strains. The mechanism often involves interference with bacterial cell wall synthesis or protein synthesis pathways.

Anticancer Properties

Thiazole derivatives have been investigated for their anticancer potential. The compound may exert its effects through apoptosis induction in cancer cells, modulation of cell cycle progression, and inhibition of tumor growth factors.

Case Studies

  • Antimicrobial Efficacy : In vitro studies demonstrated that compounds structurally related to this compound showed significant antibacterial activity against Staphylococcus aureus and Chromobacterium violaceum. The diameter of the inhibition zones was measured as follows:
    CompoundZone of Inhibition (mm)
    Methyl 4-(...20.5 ± 0.4 (S. aureus)
    Methyl 4-(...17.0 ± 0.3 (C. violaceum)
    Streptomycin (20 µg/disc)36.6 ± 0.3 (S. aureus)
    DMSO (Control)NA
    These results indicate that the compound has a promising antibacterial profile compared to standard antibiotics .
  • Anticancer Activity : In a study evaluating the effects on cancer cell lines, this compound exhibited cytotoxic effects on breast cancer cells through the activation of apoptotic pathways and downregulation of anti-apoptotic proteins .

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound suggests moderate bioavailability and metabolism rates in animal models. Toxicological assessments indicate that while the compound shows promising biological activity, careful evaluation is necessary to determine safe dosage levels and potential side effects.

Properties

IUPAC Name

methyl 4-[[2-[2-(4-fluoroanilino)-1,3-thiazol-4-yl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FN3O3S/c1-26-18(25)12-2-6-14(7-3-12)21-17(24)10-16-11-27-19(23-16)22-15-8-4-13(20)5-9-15/h2-9,11H,10H2,1H3,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUWFSHNVQLCDOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.